molecular formula C15H15BrO3 B12640732 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol CAS No. 919288-49-6

4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol

Katalognummer: B12640732
CAS-Nummer: 919288-49-6
Molekulargewicht: 323.18 g/mol
InChI-Schlüssel: IHLNEDODGGOSKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol is an organic compound belonging to the phenol family It is characterized by the presence of a benzyloxy group, a bromine atom, a methoxy group, and a methyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactionsThe final step involves the halogen exchange reaction to introduce the bromine atom .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and streamlined purification processes to ensure the compound’s purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols .

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. Its bromine atom allows for further functionalization through substitution reactions, while the benzyloxy and methoxy groups contribute to its stability and solubility in organic solvents .

Eigenschaften

CAS-Nummer

919288-49-6

Molekularformel

C15H15BrO3

Molekulargewicht

323.18 g/mol

IUPAC-Name

5-bromo-3-methoxy-2-methyl-4-phenylmethoxyphenol

InChI

InChI=1S/C15H15BrO3/c1-10-13(17)8-12(16)15(14(10)18-2)19-9-11-6-4-3-5-7-11/h3-8,17H,9H2,1-2H3

InChI-Schlüssel

IHLNEDODGGOSKZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1O)Br)OCC2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.